5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its interesting chemical structure and potential applications in various fields. This compound, with its unique pyrimidine backbone and ethylthio and nitrophenyl substituents, stands out due to its diverse functional groups and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Pyrimidine Ring Formation: : The pyrimidine core can be synthesized through a Biginelli reaction involving ethyl acetoacetate, urea, and an aldehyde under acidic conditions.
Functionalization: : The addition of the ethylthio group can be achieved through nucleophilic substitution reactions where an appropriate thioether donor reacts with a halogenated pyrimidine derivative.
Nitrophenyl Substitution: : Introducing the 4-nitrophenyl group typically involves electrophilic aromatic substitution reactions on the pre-formed pyrimidine core.
Industrial Production Methods
Large-scale synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. Solvents like dimethylformamide or ethanol are often used, along with catalysts to improve yield and reduce reaction time. Green chemistry principles are adopted to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro group, converting it to an amine.
Substitution: : The nitrophenyl and ethylthio groups provide sites for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or hydrogen with a palladium catalyst.
Solvents: : Acetonitrile, dimethyl sulfoxide, and toluene are common.
Conditions: : Reactions usually occur under reflux or mild heating to facilitate bond formation.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Aniline derivatives.
Substitution: : Varied products depending on the attacking nucleophile or electrophile.
Scientific Research Applications
Chemistry
Catalysts: : This compound can act as a ligand in metal-catalyzed reactions, influencing stereoselectivity and reactivity.
Biology
Enzyme Inhibitors: : Potential inhibitor of enzymes due to its reactive functional groups.
Medicine
Drug Development: : Potential lead compound in drug design for its unique structure.
Industry
Material Science: : Used in the synthesis of advanced materials like polymers or coordination complexes.
Mechanism of Action
The compound’s mechanism of action depends on its application:
Biological: : It may interact with enzyme active sites, altering their function.
Chemical: : Reactivity is driven by the electronic effects of its functional groups, influencing reaction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(methylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
5-(ethylthio)-1,3-dimethyl-7-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
Crafting something this complex and unique can be as fascinating as uncovering an ancient artifact
Properties
IUPAC Name |
5-ethylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-4-26-14-11-13(19(2)16(23)20(3)15(11)22)17-12(18-14)9-5-7-10(8-6-9)21(24)25/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDNMPEHRXUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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